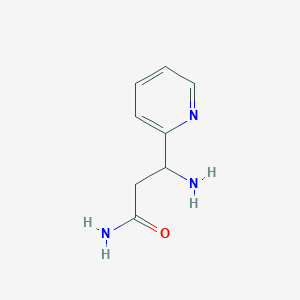

3-Amino-3-(pyridin-2-YL)propanamide

Description

Properties

CAS No. |

771528-85-9 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 |

IUPAC Name |

3-amino-3-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-6(5-8(10)12)7-3-1-2-4-11-7/h1-4,6H,5,9H2,(H2,10,12) |

InChI Key |

ZBRSERNJFMAHFZ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(CC(=O)N)N |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Amino-3-(pyridin-2-YL)propanamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with biological targets, making it valuable in the development of drugs aimed at treating neurological and inflammatory diseases. Notably, it has been linked to the synthesis of derivatives of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant .

Mechanism of Action

The mechanism of action involves modulating the activity of enzymes or receptors within the body. For example, its structural similarity to known inhibitors allows it to potentially mimic their interactions with target proteins, thereby influencing various biological pathways.

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, 3-Amino-3-(pyridin-2-YL)propanamide acts as an intermediate for creating more complex organic molecules. It can be utilized in various reactions such as reductive amination and Mannich reactions, which are essential for constructing diverse chemical entities.

Material Science

Development of Novel Materials

The compound is also explored in material science for developing materials with specific properties such as conductivity or catalytic activity. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Antibacterial and Antifungal Properties

Research indicates that 3-Amino-3-(pyridin-2-YL)propanamide exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. Additionally, its antifungal properties have been documented, showcasing its potential use in treating infections.

| Biological Activity | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |

| Antibacterial | Escherichia coli | 0.0039 - 0.025 |

Case Studies and Research Findings

-

Synthesis and Characterization

A study highlighted the successful synthesis of various derivatives using 3-Amino-3-(pyridin-2-YL)propanamide as a precursor, demonstrating its versatility in creating compounds with enhanced biological activities . -

Inhibition Studies

Research on amino acid conjugates demonstrated that derivatives of pyridine compounds exhibited promising anticancer activities against cisplatin-resistant cell lines, suggesting potential therapeutic applications for compounds derived from 3-Amino-3-(pyridin-2-YL)propanamide .

Comparison with Similar Compounds

(a) N-(Pyridin-2-yl)propanamide Derivatives

- Compound 42-THP: (E)-3-(3-Bromo-4-methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide Key Features: Bromo and methoxy substituents enhance steric bulk and electron-withdrawing effects. Synthesis: Uses 2-aminopyridine and brominated substrates; purified via silica chromatography .

- Compound 44-THP: (E)-3-(4-Methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide Key Features: Lacks bromine, reducing steric hindrance compared to 42-THP. Structural Confirmation: ¹H NMR data highlight distinct chemical shifts for methoxy and pyridine protons .

(b) Pyridin-3-yl Derivatives

- (2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid Key Features: Propanoic acid (carboxylic acid) functional group instead of amide. Properties: Higher solubility in aqueous media compared to amide derivatives due to ionizable carboxylate group . Molecular Weight: 166.18 g/mol (free acid); dihydrochloride salt increases molecular weight to 202.64 g/mol .

Heterocyclic Variations

- (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide Key Features: Thiophene replaces pyridine, altering electronic properties (sulfur vs. nitrogen). Molecular Weight: 184.26 g/mol; purity ≥95% . Potential Impact: Thiophene’s lower electronegativity may reduce hydrogen-bonding capacity compared to pyridine.

Functional Group Modifications

2,2-Dimethyl-N-pyridin-2-yl-propionamide

- N,N-Diethyl-2-(3-(pyridin-2-yl)phenyl)propanamide (3af) Key Features: Diethyl substitution on nitrogen and biphenyl extension. Mass Spec Data: Molecular ion peak at m/z 347 (C₁₇H₁₈BrNO₂) .

Stereochemical and Positional Isomers

- (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic Acid Key Features: Hydroxymethyl group at pyridine’s 6-position; (R)-configuration. Application: Laboratory research use; molecular weight 224.22 g/mol (free acid) .

Data Tables

Table 1: Structural and Physical Comparison

Research Implications

- Biological Activity : Pyridin-2-yl propanamides (e.g., 42-THP) are explored for antiproliferative effects, though detailed mechanistic studies are lacking .

- Solubility and Stability : Amide derivatives generally exhibit lower aqueous solubility than carboxylic acid analogs but may offer improved membrane permeability .

- Stereochemistry: (R)-configured compounds (e.g., (3R)-3-amino derivatives) may show distinct binding affinities in chiral environments .

Preparation Methods

Catalytic One-Step Synthesis

The Chinese patent CN104926717A outlines a high-yield route using 2-aminopyridine and ethyl acrylate under nitrogen protection. Key parameters include:

- Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate).

- Solvent : Anhydrous ethanol (1:4–1:1 volume ratio to ethyl acrylate).

- Conditions : Oil bath heating at 120–160°C for 16–20 hours.

Post-reaction, the crude product is washed with organic solvents (e.g., petroleum ether/ethyl acetate) and recrystallized. This method achieves 80–85% yield for the ester intermediate.

Conversion to Propanamide

The ester is converted to the amide via two pathways:

- Aminolysis : Reaction with ammonia or ammonium chloride in ethanol under reflux.

- Hydrolysis to Acid Followed by Activation :

Typical Yields :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ester synthesis | 80–85 | 99 |

| Aminolysis | 70–75 | 98 |

Direct Coupling of β-Alanine Derivatives

An alternative route starts with β-alanine derivatives, leveraging peptide coupling reagents.

From 3-Amino-3-(pyridin-2-yl)propanoic Acid

The free acid (PubChem CID: 18755352) is commercially available or synthesized via:

- Hydroamination : Reaction of pyridine-2-amine with acrylic acid derivatives.

- Enzymatic Methods : Lipase-catalyzed asymmetric synthesis (limited to academic use).

Coupling Protocol :

- Activate the carboxylic acid using EDCI/HOBt in DMF.

- React with ammonium chloride at 0–25°C.

- Purify via column chromatography (silica gel, CHCl₃/MeOH).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves efficiency. A modified protocol based on involves:

- Reactants : 2-Aminopyridine, acrylamide, and trifluoromethanesulfonic acid.

- Conditions : 150°C, 300 W, 30 minutes.

- Workup : Precipitation with ice-cwater and recrystallization from ethanol.

Advantages :

Industrial-Scale Considerations

Catalyst Recycling

Trifluoromethanesulfonic acid can be recovered via neutralization with NaOH and extraction, reducing costs.

Purity Optimization

- Crystallization Solvents : Ethyl acetate/petroleum ether (5:1) yields >99% purity.

- Chromatography : Reserved for small-scale batches due to high costs.

Analytical Characterization

Synthetic batches are validated using:

- ¹H NMR (DMSO-d₆): δ 8.50 (d, 1H, pyridine-H), 7.70–7.20 (m, 3H, pyridine-H), 3.10 (q, 2H, CH₂), 2.90 (s, 2H, NH₂).

- HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeOH).

Challenges and Limitations

- Byproducts : Over-alkylation at the pyridine nitrogen may occur at temperatures >160°C.

- Solvent Waste : Ethanol recovery systems are essential for eco-friendly scaling.

Emerging Methods

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Amino-3-(pyridin-2-yl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyridin-2-yl derivatives and amino-propanamide precursors. For example, similar propanamide derivatives are synthesized using ethanol and piperidine under controlled temperatures (0–5°C, 2 hours) to achieve optimal yields . Reaction yields are influenced by:

- Catalyst selection : Piperidine aids in deprotonation and accelerates condensation .

- Solvent polarity : Ethanol balances solubility and reactivity.

- Temperature control : Low temperatures minimize side reactions.

- Table : Example Conditions from Analogous Syntheses

| Reactants | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyridin-2-yl acetamide + Benzaldehyde | Ethanol | Piperidine | 0–5 | 2 | 77 |

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, NH₂ bends at ~1556 cm⁻¹) .

- LC-MS : Confirms molecular weight and detects impurities (e.g., enantiomeric byproducts) .

- Crystallography :

- SHELX Suite : For single-crystal X-ray refinement. SHELXL is widely used for small-molecule structures, especially for resolving chiral centers .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, particularly for chiral derivatives?

- Methodological Answer :

- Chiral Starting Materials : Use 100% enantiopure precursors (e.g., (R)- or (S)-configured intermediates) to avoid racemization .

- Reaction Monitoring : Employ chiral HPLC or LC-MS to track enantiomeric ratios during synthesis .

- Case Study : Fluorination of α-chiral propanamide derivatives showed no racemization under palladium catalysis, highlighting the importance of catalyst selection .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict binding affinities to enzymes or receptors (e.g., obesity-related targets as seen in pharmacopeial analogs) .

- DFT Calculations : Optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar propanamides?

- Methodological Answer :

- Meta-Analysis : Compare bioactivity datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations).

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., pyridinyl substituents) to isolate contributing factors .

Experimental Design & Optimization

Q. What strategies improve catalytic efficiency in the synthesis of 3-Amino-3-(pyridin-2-yl)propanamide?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for C–H activation) to enhance regioselectivity .

- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Case Study : A three-step synthesis of lacosamide analogs achieved 98% purity via methane sulfonic acid and dimethoxy methane .

Q. How should stability studies be designed to evaluate storage conditions for this compound?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.

- Analytical Monitoring : Use HPLC to quantify degradation products and establish shelf-life .

Safety & Handling

Q. What are the recommended safety protocols for handling 3-Amino-3-(pyridin-2-yl)propanamide in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.